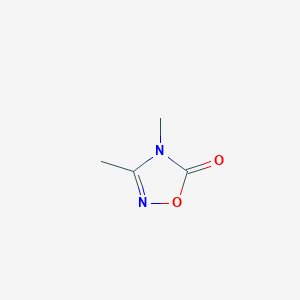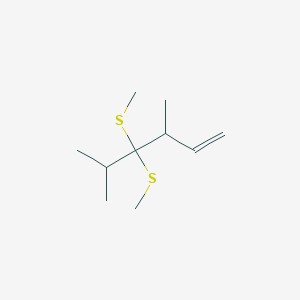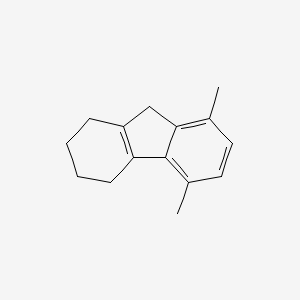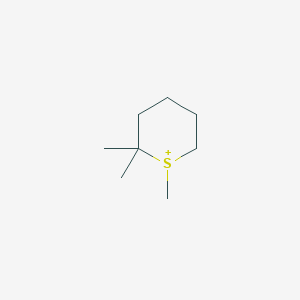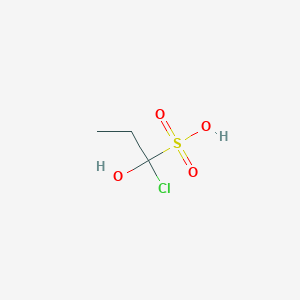
1-Chloro-1-hydroxypropane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-hydroxypropane-1-sulfonic acid is a chemical compound with the molecular formula C3H7ClO4S It is known for its unique structure, which includes a chloro group, a hydroxy group, and a sulfonic acid group attached to a propane backbone
Preparation Methods
The synthesis of 1-Chloro-1-hydroxypropane-1-sulfonic acid typically involves the reaction of allyl alcohol with a neutral or slightly alkaline sulfite solution in the presence of finely divided oxygen or oxygen-containing gases, such as air. The reaction is carried out at boiling temperature, and the alkali freed during the reaction is continuously neutralized by the addition of an acid, preferably sulfuric acid . Industrial production methods may involve similar processes but on a larger scale with optimized conditions for higher yields.
Chemical Reactions Analysis
1-Chloro-1-hydroxypropane-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The sulfonic acid group can be reduced under specific conditions to form sulfonates. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1-Chloro-1-hydroxypropane-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Its derivatives are explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Chloro-1-hydroxypropane-1-sulfonic acid involves its reactivity with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy and sulfonic acid groups can engage in hydrogen bonding and ionic interactions. These interactions influence the compound’s behavior in different environments and its effectiveness in various applications .
Comparison with Similar Compounds
1-Chloro-1-hydroxypropane-1-sulfonic acid can be compared with similar compounds such as:
3-Chloro-2-hydroxy-1-propanesulfonic acid: This compound has a similar structure but differs in the position of the chloro and hydroxy groups.
3-Hydroxypropane-1-sulfonic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Hydroxyethanesulfonic acid: Has a shorter carbon chain and different reactivity profile. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
62379-49-1 |
|---|---|
Molecular Formula |
C3H7ClO4S |
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-chloro-1-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C3H7ClO4S/c1-2-3(4,5)9(6,7)8/h5H,2H2,1H3,(H,6,7,8) |
InChI Key |
BZQIOJCTHFYLNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)(S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


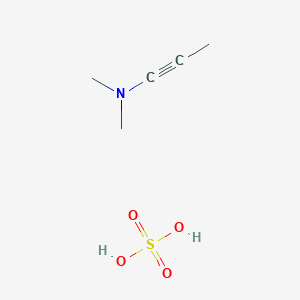
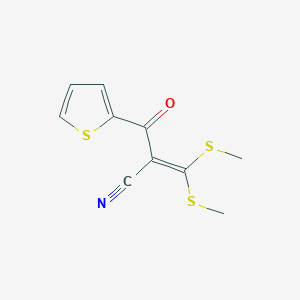
![2,2-Diphenyl-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14525942.png)
![Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14525943.png)
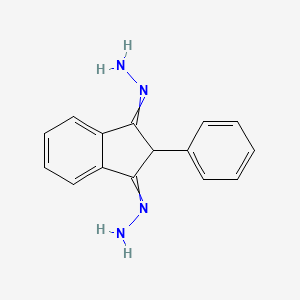

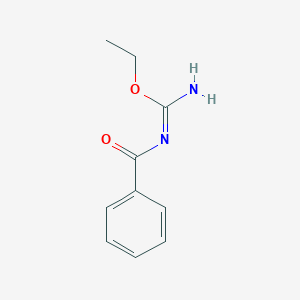
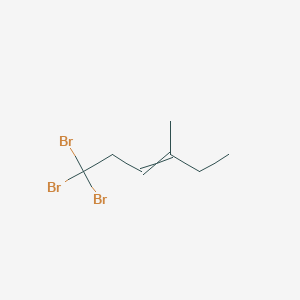
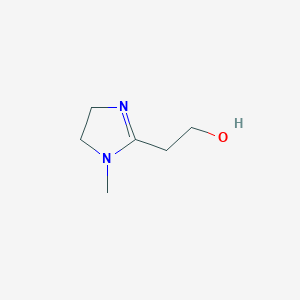
![Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]-](/img/structure/B14525992.png)
